

Comparing yields of different phenyl vinyl sulfide synthesis routes

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Compound of Interest

Compound Name: Phenyl vinyl sulfide

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A Comparative Guide to the Synthesis of Phenyl Vinyl Sulfide

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. **Phenyl vinyl sulfide** is a valuable building block in organic synthesis, and various methods exist for its preparation. This guide provides an objective comparison of common synthetic routes to **phenyl vinyl sulfide**, supported by experimental data to inform methodology selection.

Comparison of Synthetic Yields

The selection of a synthetic route often hinges on the achievable yield. The following table summarizes the reported yields for different methods of **phenyl vinyl sulfide** synthesis.

Synthesis Route	Key Reagents	Reported Yield (%)
Route 1: From Diphenyl Disulfide	Diphenyl disulfide, Bromine, Ethylene, DBU	65-84% [1]
Route 2: From Thiophenol and 1,2-Dibromoethane	Thiophenol, 1,2-Dibromoethane, Sodium Ethoxide	50-65% [2] [3]
Route 3: Palladium-Catalyzed Synthesis from Aryl Bromide	Aryl bromide, 2,2-diphenyl-1,3-oxathiolane, Pd/Xantphos	58-99% [4] [5]
Route 4: Sodium Iodide-Mediated Synthesis from an Alcohol	Alcohol, Sulfinic acid, NaI, TsOH·H ₂ O	up to 95% [6]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.

Route 1: Synthesis from Diphenyl Disulfide

This high-yield procedure utilizes common reagents and offers scalability.[\[1\]](#)

Procedure:

- A solution of diphenyl disulfide (200 g, 917 mmol) in dichloromethane (320 mL) is prepared in a 2-L three-necked round-bottomed flask.
- Bromine (161 g, 1.01 mol) is added slowly.
- Ethylene gas is then introduced into the reaction mixture. The addition of bromine and ethylene is continued until the reaction mixture's color fades to amber.
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol) is added at a rate that maintains the reaction temperature below 55°C.
- The mixture is maintained at approximately 50°C for 15-18 hours.

- Work-up involves washing with 1.0 M ammonium hydroxide solution, extraction with dichloromethane, washing with water, and drying over magnesium sulfate.
- The final product is obtained by distillation of the residue, yielding 162–184 g (65–74%) of **phenyl vinyl sulfide**.^[1] On a larger scale, a yield of 78% has been reported.^[1]

Route 2: Synthesis from Thiophenol and 1,2-Dibromoethane

This one-pot procedure offers a straightforward approach to **phenyl vinyl sulfide**.^{[2][3]}

Procedure:

- Sodium metal (23 g, 1 g-atom) is dissolved in 400 mL of ethanol to prepare sodium ethoxide.
- Benzenethiol (110 g, 1 mol) is added to the sodium ethoxide solution.
- This solution is then transferred to a solution of 1,2-dibromoethane (272 g, 1.45 mol) in ethanol, maintaining the temperature at 25–30°C.
- An additional solution of sodium ethoxide (from 40 g of sodium in 800 mL of ethanol) is added, and the mixture is refluxed for 8 hours.
- Work-up includes the addition of benzene and water, separation of the organic layer, washing with water and brine, and concentration by rotary evaporation.
- Distillation of the resulting oil yields 70–87 g (50–65%) of **phenyl vinyl sulfide**.^{[2][3]}

Route 4: Sodium Iodide-Mediated Synthesis from an Alcohol

This transition-metal-free method provides a direct route to vinyl sulfides with high selectivity.^[6]

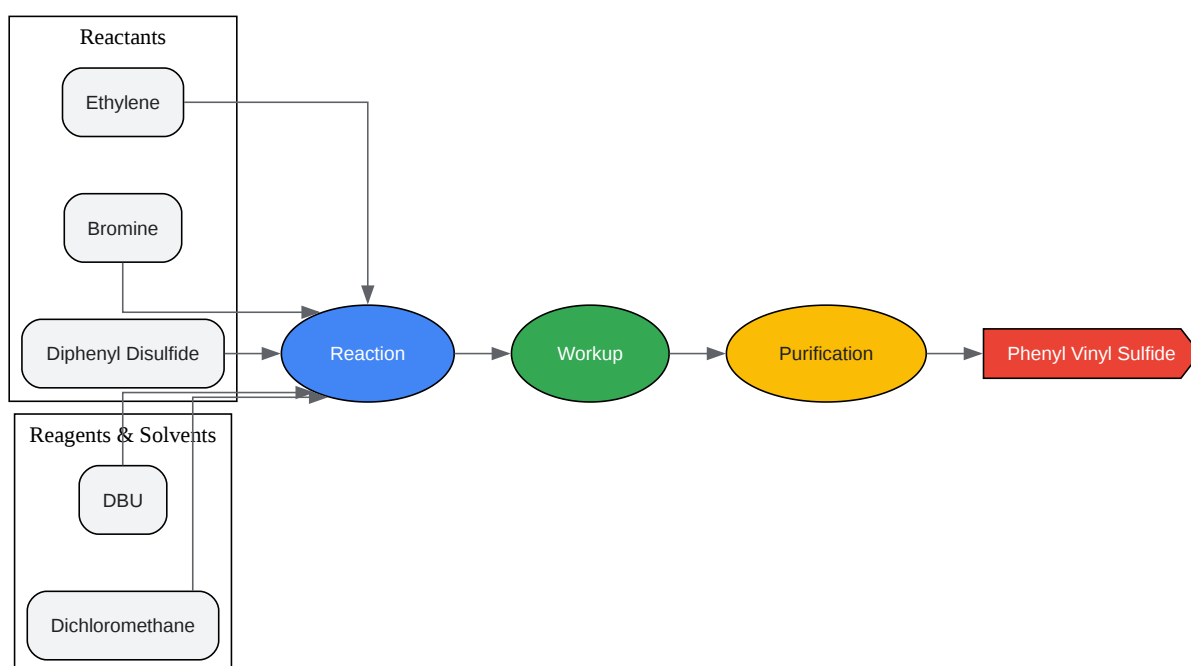
Procedure:

- To a solution of the alcohol (0.20 mmol) in 1,2-dichloroethane (DCE) (1.0 mL), add the sulfinic acid (0.30 mmol), sodium iodide (45.0 mg, 0.30 mmol), and p-toluenesulfonic acid monohydrate (7.6 mg, 0.040 mmol).

- The mixture is stirred at 80°C for 24 hours.
- After cooling to room temperature, the product is purified directly by preparative thin-layer chromatography on silica gel.

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.



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Caption: Workflow for the synthesis of **phenyl vinyl sulfide** from diphenyl disulfide.

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